2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide is an organic compound characterized by the presence of a hydroxyethanimidamide group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,4-dimethylaniline with ethyl chloroformate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethanimidamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)-N’-hydroxyethanamide
- 2-(3,4-dimethylphenyl)-N’-hydroxyethanethioamide
- 2-(3,4-dimethylphenyl)-N’-hydroxyethanimine
Uniqueness
2-(3,4-dimethylphenyl)-N’-hydroxyethanimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
42191-49-1 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
InChI Key |
MVLKLXBWBVCXKV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C/C(=N/O)/N)C |
SMILES |
CC1=C(C=C(C=C1)CC(=NO)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=NO)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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